

Application Notes and Protocols for [Ala92]-p16 (84-103) in Kinase Assays

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Compound of Interest

Compound Name: [Ala92]-p16 (84-103)

Cat. No.: B13393526

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Introduction

[Ala92]-p16 (84-103) is a synthetic peptide derived from the human p16INK4a tumor suppressor protein. This peptide acts as a potent and specific inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). In complex with D-type cyclins, CDK4 and CDK6 are critical regulators of the cell cycle, specifically driving the transition from the G1 to the S phase. They achieve this by phosphorylating the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors and prevents the expression of genes required for DNA synthesis.[1][2][3] The dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common event in the development of various cancers, making CDK4 and CDK6 attractive targets for cancer therapy.[4]

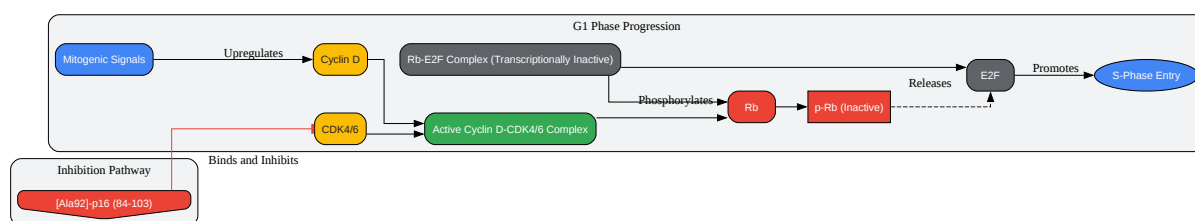
The **[Ala92]-p16 (84-103)** peptide mimics the inhibitory action of the endogenous p16INK4a protein by binding to CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[5][6][7] It has been shown to inhibit CDK4/cyclin D1 kinase activity with an IC50 value of approximately 1.5 μ M. This makes it a valuable tool in kinase assays, not as a substrate, but as a reference inhibitor for the screening and characterization of novel small molecule inhibitors of CDK4 and CDK6.

These application notes provide detailed protocols for utilizing **[Ala92]-p16 (84-103)** in a CDK4/Cyclin D1 kinase inhibition assay. Two common assay formats are described: the ADP-

Glo™ Kinase Assay, which measures the production of ADP, and the LanthaScreen™ TR-FRET Kinase Assay, a binding assay.

Signaling Pathway of CDK4/6 Inhibition by p16

The following diagram illustrates the canonical pathway of cell cycle regulation by CDK4/6 and its inhibition by p16.



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CDK4/6-p16 Signaling Pathway

Quantitative Data Summary

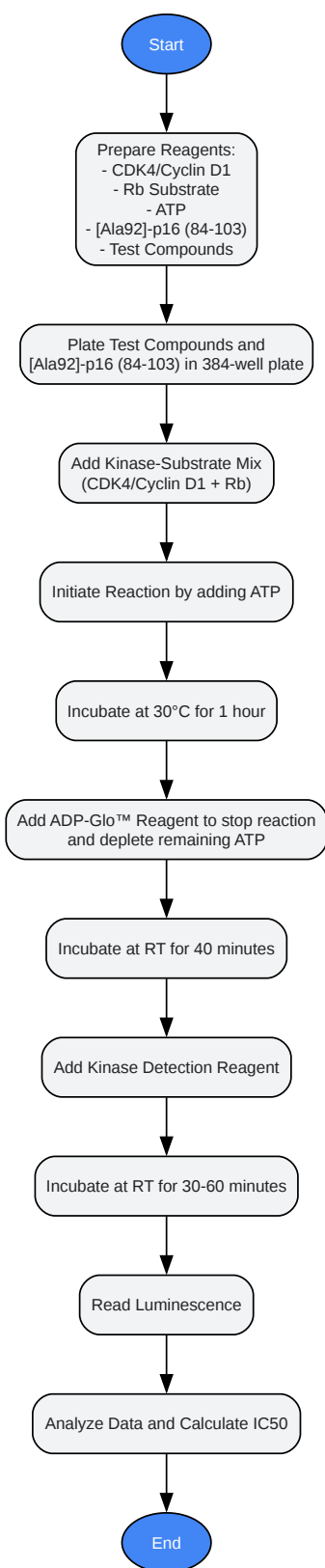
The inhibitory activity of **[Ala92]-p16 (84-103)** and other relevant compounds against CDK4/Cyclin D1 is summarized in the table below. This data is essential for designing experiments and for comparing the potency of novel inhibitors.

Compound	Target Kinase	IC50 (μM)	Assay Type	Reference Substrate
[Ala92]-p16 (84-103)	CDK4/Cyclin D1	~1.5	In vitro kinase assay	Retinoblastoma (Rb) protein
Palbociclib	CDK4/Cyclin D1	0.011	Cell-free assay	Not Specified
Ribociclib	CDK4/Cyclin D1	0.008	Cell-free assay	Not Specified
Abemaciclib	CDK4/Cyclin D1	0.002	Cell-free assay	Not Specified

Experimental Protocols

Protocol 1: CDK4/Cyclin D1 Inhibition Assay using ADP-Glo™

This protocol describes a luminescent-based assay to measure the inhibition of CDK4/Cyclin D1 by quantifying the amount of ADP produced in the kinase reaction.



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ADP-Glo™ Kinase Inhibition Assay Workflow

Materials:

- Enzyme: Recombinant human CDK4/Cyclin D1
- Substrate: Recombinant human Retinoblastoma (Rb) protein (C-terminal fragment)
- Reference Inhibitor: **[Ala92]-p16 (84-103)**
- Assay Kit: ADP-Glo™ Kinase Assay (Promega)
- ATP: 10 mM stock solution
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT
- Plates: White, opaque 384-well assay plates
- Luminometer: Plate reader with luminescence detection capabilities

Procedure:

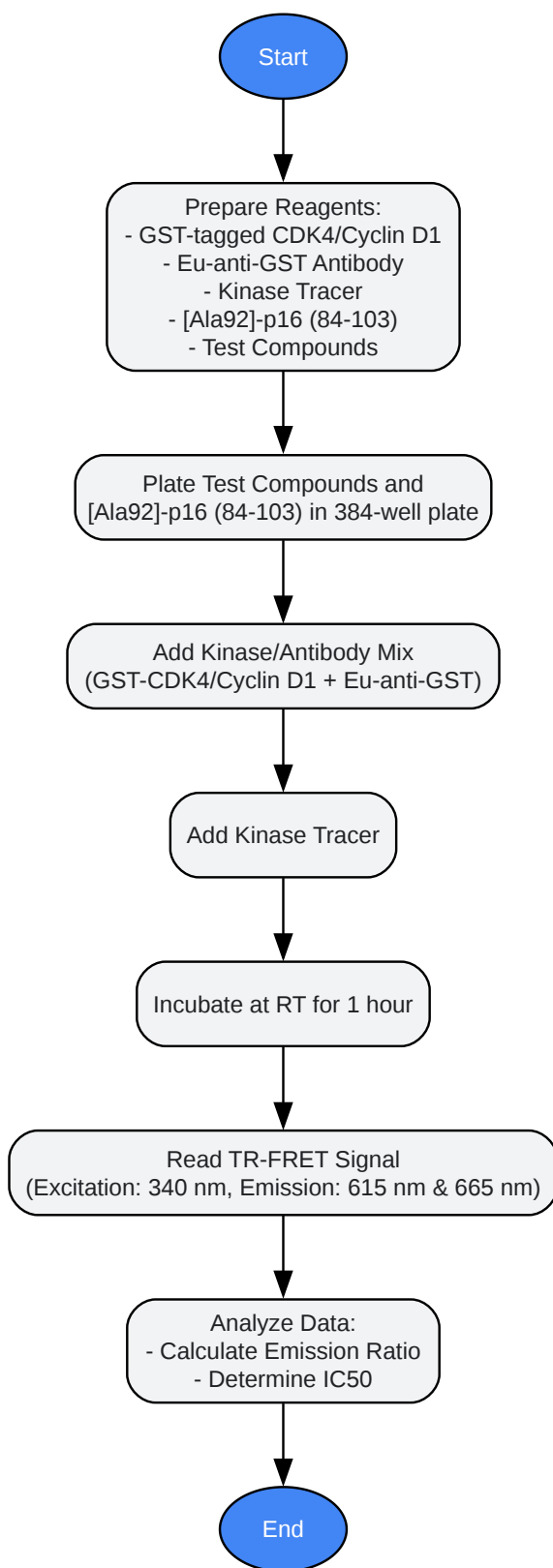
- Reagent Preparation:
 - Prepare a stock solution of **[Ala92]-p16 (84-103)** in sterile water.
 - Prepare serial dilutions of **[Ala92]-p16 (84-103)** and test compounds in kinase buffer. A typical starting concentration for **[Ala92]-p16 (84-103)** would be 100 μM.
 - Prepare the kinase/substrate mixture by diluting CDK4/Cyclin D1 and Rb protein in kinase buffer. The final concentrations will need to be optimized, but a starting point could be 5 ng/μL of enzyme and 0.2 μg/μL of substrate.
 - Prepare the ATP solution in kinase buffer. The final concentration should be at or near the K_m of ATP for CDK4.
- Assay Protocol:
 - Add 1 μL of the serially diluted compounds or **[Ala92]-p16 (84-103)** to the wells of a 384-well plate. Include wells with buffer only for "no inhibitor" controls and wells with a high

concentration of a known inhibitor for "maximum inhibition" controls.

- Add 2 μ L of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 2 μ L of the ATP solution to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction by adding 5 μ L of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percent inhibition for each concentration of the test compound and the reference inhibitor (**[Ala92]-p16 (84-103)**) relative to the "no inhibitor" control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CDK4/Cyclin D1 Inhibition Assay using LanthaScreen™ TR-FRET

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay to measure the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.



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LanthaScreen™ TR-FRET Kinase Binding Assay Workflow

Materials:

- Enzyme: Recombinant human GST-tagged CDK4/Cyclin D1
- Antibody: LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
- Tracer: LanthaScreen™ Kinase Tracer (appropriate for CDK4)
- Reference Inhibitor: **[Ala92]-p16 (84-103)**
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Plates: Black, low-volume 384-well assay plates
- Plate Reader: TR-FRET capable plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **[Ala92]-p16 (84-103)** in sterile water.
 - Prepare serial dilutions of **[Ala92]-p16 (84-103)** and test compounds in assay buffer.
 - Prepare the Kinase/Antibody mixture by combining GST-CDK4/Cyclin D1 and Eu-anti-GST antibody in assay buffer.
 - Prepare the Kinase Tracer solution in assay buffer.
- Assay Protocol:
 - Add 2.5 µL of the serially diluted compounds or **[Ala92]-p16 (84-103)** to the wells of a 384-well plate.
 - Add 2.5 µL of the Kinase/Antibody mixture to each well.
 - Add 5 µL of the Kinase Tracer solution to each well.
 - Incubate the plate at room temperature for 1 hour, protected from light.

- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
 - Calculate the emission ratio (665 nm / 615 nm) for each well.
 - The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.
 - Calculate the percent inhibition based on the emission ratio and determine the IC50 values as described in the ADP-Glo™ protocol.

Conclusion

The **[Ala92]-p16 (84-103)** peptide is an indispensable tool for researchers engaged in the discovery and development of CDK4/6 inhibitors. Its well-characterized inhibitory activity makes it an ideal positive control and reference compound in a variety of kinase assay formats. The detailed protocols provided herein offer a robust framework for the implementation of CDK4/6 inhibition assays, facilitating the accurate and reproducible assessment of novel therapeutic candidates targeting this critical cancer pathway.

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